5-(Difluoromethyl)-2,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
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Description
5-(Difluoromethyl)-2,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a synthetic compound with the CAS Number: 438224-02-3 . It has a molecular weight of 197.19 and its IUPAC name is 5-(difluoromethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine .
Synthesis Analysis
The synthesis of this compound involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . The reaction in acetic acid leads to 7-difluoromethylpyrazolo[1,5-a]pyrimidines, whereas 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives are predominantly formed in trifluoroacetic acid .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H9F2N3/c1-5-3-8-12-7(9(10)11)4-6(2)14(8)13-5/h3-4,12H,1-2H3 . The 1H NMR spectrum (400 MHz, DMSO-d6), δ, ppm (J, Hz): 1.36 (3H, t, J = 7.2, COOCH2CH3); 4.31 (2H, q, J = 7.2, COOCH2CH3); 7.55–7.65 (3H, m, H-3–5 Ph); 7.66 (1H, t, J = 52.0, CHF2); 8.14 (1H, s, H-6); 8.30–8.36 (2H, m, H-2,6 Ph); 8.72 (1H, s, H-2) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are based on the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds . When unsymmetrical 1,3-dicarbonyl compounds are subjected to the reaction, a problem of the formation of isomeric compounds arises .Physical and Chemical Properties Analysis
This compound forms light-yellow crystals with a melting point of 130°C . Its 19F NMR spectrum (376 MHz, DMSO-d6), δ, ppm: –125.0 (s, 7-CHF2) .Future Directions
Pyrazolo[1,5-a]pyrimidine derivatives are being extensively studied due to their diverse biological activity . Future research could focus on the development of new pyrimidines as anti-inflammatory agents . Further studies could also explore the potential of this compound in the chemotherapy of diseases .
Properties
IUPAC Name |
5-(difluoromethyl)-2,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2N3/c1-5-3-8-12-7(9(10)11)4-6(2)14(8)13-5/h3,6-7,9,12H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKXADUJQZQLQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=CC(=NN12)C)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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